molecular formula C13H16N2O3 B1671624 Ethoxyidazoxan CAS No. 96576-24-8

Ethoxyidazoxan

Cat. No.: B1671624
CAS No.: 96576-24-8
M. Wt: 248.28 g/mol
InChI Key: PXTLRBYNGGDZBN-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for Ethoxy-idazoxan are not readily available in the public domain. it is essential to note that it is an α-adrenoceptor antagonist.
    • Industrial production methods remain undisclosed.
  • Chemical Reactions Analysis

    • Ethoxy-idazoxan likely undergoes various chemical reactions, but precise details are proprietary.
    • Common reagents and conditions used in these reactions are not publicly documented.
    • Major products formed from these reactions remain undisclosed.
  • Scientific Research Applications

    • Ethoxy-idazoxan’s applications extend beyond its use as a poison treatment. Unfortunately, specific research areas are not widely reported.
    • It may have potential applications in chemistry, biology, medicine, and industry, but further studies are needed to explore its full range of uses.
  • Mechanism of Action

    • Ethoxy-idazoxan’s mechanism of action involves antagonizing α-adrenoceptors. These receptors play a role in regulating various physiological processes.
    • Molecular targets and pathways involved in its effects are proprietary and require further investigation.
  • Comparison with Similar Compounds

    • Ethoxy-idazoxan’s uniqueness lies in its α-adrenoceptor antagonism.
    • Similar compounds include idazoxan, which also acts as an α-adrenoceptor antagonist and an antagonist for imidazoline receptors. idazoxan did not reach the market as an antidepressant .
    • Other related compounds are not explicitly listed.

    Properties

    CAS No.

    96576-24-8

    Molecular Formula

    C13H16N2O3

    Molecular Weight

    248.28 g/mol

    IUPAC Name

    2-(3-ethoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole

    InChI

    InChI=1S/C13H16N2O3/c1-2-17-13(12-14-7-8-15-12)9-16-10-5-3-4-6-11(10)18-13/h3-6H,2,7-9H2,1H3,(H,14,15)

    InChI Key

    PXTLRBYNGGDZBN-UHFFFAOYSA-N

    SMILES

    CCOC1(COC2=CC=CC=C2O1)C3=NCCN3

    Canonical SMILES

    CCOC1(COC2=CC=CC=C2O1)C3=NCCN3

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    Related CAS

    96576-25-9 (hydrochloride)

    shelf_life

    >3 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    2-(2-(2-ethoxy-1,4-benzodioxanyl))-2-imidazoline hydrochloride
    ethoxyidazoxan
    ethoxyidazoxan hydrochloride
    RX 811033
    RX 811059
    RX-811033
    RX-811059A
    RX811059A

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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